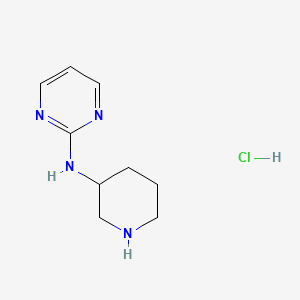

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride

Übersicht

Beschreibung

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C9H15ClN4. It is a solid substance that is typically stored in a dark place at room temperature under an inert atmosphere . This compound is known for its applications in various scientific research fields, particularly in drug discovery and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride typically involves the formation of the piperidine and pyrimidine rings followed by their coupling. One common method includes the condensation of amines with aldehydes or ketones, followed by

Biologische Aktivität

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article reviews the biological activity of this compound, drawing on various studies that highlight its mechanisms, efficacy, and potential therapeutic applications.

This compound belongs to a class of pyrimidine derivatives. Its structure allows it to interact with various biological targets, notably CDC42 GTPases, which are implicated in tumor growth and metastasis. The compound has been shown to inhibit the interaction between CDC42 and its downstream effectors, thereby affecting pathways critical for cell proliferation and survival .

Key Structural Features:

- Pyrimidine Core : Central to its biological activity, allowing for interactions with various receptors.

- Piperidine Moiety : Enhances solubility and potentially alters pharmacokinetics.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound:

- Cell Viability Assays : The compound has demonstrated significant antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing its potency in vitro .

- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine core have been systematically evaluated. For instance, modifications that enhance hydrophilicity or steric bulk have been correlated with increased antiproliferative activity .

- Mechanistic Insights : The inhibition of CDC42 signaling by this compound leads to decreased tumor cell migration and invasion, highlighting its potential as a therapeutic agent in oncology .

Other Biological Activities

Beyond anticancer effects, this compound exhibits other biological activities:

- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which could contribute to their overall therapeutic profile by mitigating oxidative stress in cells .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| ARN22089 | HepG2 | 5.0 | CDC42 inhibition |

| ARN25062 | A549 | 3.8 | CDC42/RHOJ pathway interference |

| ARN24 | SKM28 | 7.5 | Antiproliferative effect |

Table 2: Structure Activity Relationship Analysis

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| C2 | Piperidine | Maintains potency |

| C4 | Dimethylamino | Increased potency |

| C6 | Hydroxyl | Decreased activity |

Case Studies

- Case Study on Cancer Cell Lines : In a study evaluating various pyrimidine derivatives, this compound was tested against multiple cancer cell lines. Results indicated that compounds with piperidine substitutions exhibited enhanced cytotoxicity compared to their non-piperidine counterparts .

- In Vivo Efficacy : Preclinical models showed that administration of this compound led to significant tumor regression in xenograft models, supporting its potential for further development as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride has the molecular formula and is classified as a pyrimidine derivative. Its structure features a piperidine ring attached to a pyrimidine core, which contributes to its biological activity. The compound's solubility and stability are critical for its efficacy in therapeutic applications.

Anti-inflammatory Activity

Recent studies have demonstrated the potential of this compound as an anti-inflammatory agent. One study focused on its ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in models of acute lung injury (ALI). The compound showed significant inhibition rates, with a reduction in inflammatory cell infiltration into lung tissue observed in vivo .

Key Findings:

- Inhibition of Cytokines: The compound reduced IL-6 and IL-8 release by up to 77%, indicating strong anti-inflammatory properties.

- Mechanism of Action: It was found to inhibit the MAPK signaling pathway, specifically reducing the phosphorylation of ERK and p38, which are crucial for the inflammatory response .

Cancer Research

This compound has also been explored for its anticancer properties. It acts as an inhibitor of CDC42, a GTPase involved in cell growth and metastasis. In vitro studies have shown that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines, including melanoma .

Key Findings:

- Potency: Compounds derived from this compound demonstrated micromolar potency against cancer cells.

- Mechanism: The inhibition of CDC42 leads to disrupted signaling pathways that promote tumor growth and angiogenesis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized for yield and purity. The structure–activity relationship studies indicate that modifications to the piperidine moiety significantly affect the compound's biological activity.

Synthesis Overview:

- Starting Materials: Key intermediates are synthesized from commercially available pyrimidine derivatives.

- Protecting Groups: Use of protecting groups during synthesis is crucial for achieving the desired chemical structure without unwanted side reactions .

- Optimization: Variations in substituents on the piperidine ring have been shown to enhance potency and selectivity against target enzymes involved in inflammation and cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Acute Lung Injury

A study demonstrated that administration of this compound significantly reduced inflammatory markers in a mouse model of ALI, suggesting its potential as a treatment for respiratory conditions characterized by inflammation .

Case Study 2: Melanoma Treatment

In vitro testing revealed that derivatives exhibited strong antiproliferative effects on melanoma cell lines, supporting further development as anticancer agents targeting CDC42 pathways .

Data Summary Table

Eigenschaften

IUPAC Name |

N-piperidin-3-ylpyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCTVZMKHJIONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671576 | |

| Record name | N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185312-44-0 | |

| Record name | N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.